molecular formula C11H22N2O2 B1490266 3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2098068-32-5

3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No. B1490266
CAS RN: 2098068-32-5
M. Wt: 214.3 g/mol
InChI Key: SLGHMFDOCRVXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The amino group might participate in reactions like acylation or alkylation, while the carbonyl group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would typically be determined experimentally. Computational methods could also be used to predict some properties .

Scientific Research Applications

Antimicrobial Agents

The compound has been utilized in the synthesis of 1,2,3-triazole hybrids with amine-ester functionality, which exhibit significant antimicrobial activities . These hybrids have shown moderate to excellent activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. The presence of the amine-ester group in the triazole structure enhances its biological spectrum, making it a potent candidate for developing new antimicrobial drugs.

Catalysis in Organic Synthesis

The compound is used in catalytic protocols for the synthesis of organic compounds . It serves as a precursor in Michael addition reactions, which are crucial for the formation of bioactive molecules with potential therapeutic applications . The green metrics of these synthetic reactions are also noteworthy, indicating a sustainable approach in organic synthesis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety data sheets would provide information on hazards, safe handling procedures, and emergency measures .

properties

IUPAC Name

3-amino-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGHMFDOCRVXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

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